3-BETA-BROMO-IMPERIALINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

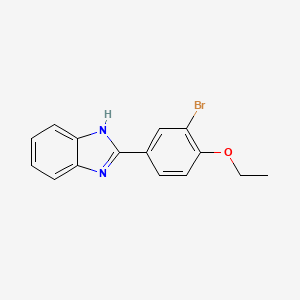

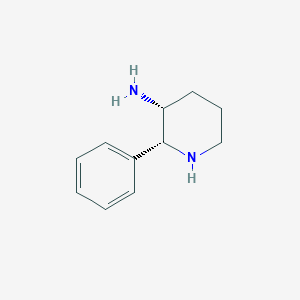

3-BETA-BROMO-IMPERIALINE is a steroid alkaloid derivative of Imperialine from the plant Petilium eduardi, and P. raddeanae . It acts as an M2 muscarinic receptor antagonist and myorelaxant .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, a review on 3-(bromoacetyl)coumarin derivatives highlights their use as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .Physical And Chemical Properties Analysis

This compound appears as a solid powder . It is well soluble in chloroform, slightly soluble in methanol and ethanol, and not well soluble in acetone . Its melting point ranges from 199-202°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

- The reaction of imperialine with isocyanates led to the synthesis of three new imperialine derivatives, showcasing its potential for chemical modifications to explore therapeutic or biological activities. The derivatives were analyzed using PMR, 13C NMR spectroscopy, and X-ray crystal structure analysis, highlighting the compound's versatility in chemical research (Eshonov et al., 2016).

Biological Activities and Applications

Imperialine and its derivatives have been investigated for their antitussive, expectorant, and anti-inflammatory activities. Studies utilizing animal models have demonstrated the efficacy of these compounds in reducing cough frequency, enhancing expectorant effects, and mitigating inflammation, providing evidence for their traditional use in Chinese medicine (Wang et al., 2012).

The anti-inflammatory effects of imperialine and verticinone, extracted from the bulbs of Fritillaria wabuensis, were examined in LPS-stimulated RAW 264.7 macrophages. Both compounds were found to inhibit nitric oxide production, suppress pro-inflammatory cytokines, and modulate the nuclear factor-kappaB signaling pathway, suggesting their potential as therapeutics for inflammatory diseases (Wu et al., 2015).

Pharmacological Insights

- The absorption characteristics of imperialine were studied to understand its bioavailability and absorption mechanism across different intestinal segments. The findings indicate a passive diffusion mechanism predominates its intestinal absorption, which is essential for developing oral therapeutic agents (Lin et al., 2015).

Therapeutic Potential

A study on non-small cell lung cancer (NSCLC) revealed that imperialine can suppress tumor growth and associated inflammation through modulation of the NF-κB activity. This highlights its potential as a novel anti-cancer agent with significant therapeutic implications (Lin et al., 2020).

Imperialine has also been identified to mitigate pulmonary functional and structural impairment in a chronic obstructive pulmonary disease (COPD)-like rat model. Its ability to suppress inflammatory response suggests its utility in treating pulmonary diseases (Wang et al., 2016).

Wirkmechanismus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 3-BETA-BROMO-IMPERIALINE can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Imperialine", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium carbonate", "Acetone", "Ethanol" ], "Reaction": [ "Step 1: Imperialine is reacted with bromine in the presence of sodium hydroxide to form 3-Bromo-Imperialine.", "Step 2: 3-Bromo-Imperialine is treated with hydrochloric acid to form 3-Bromo-Imperialine hydrochloride.", "Step 3: 3-Bromo-Imperialine hydrochloride is reacted with sodium nitrite and sulfuric acid to form 3-Bromo-Imperialine diazonium sulfate.", "Step 4: 3-Bromo-Imperialine diazonium sulfate is treated with sodium carbonate to form 3-Bromo-Imperialine.", "Step 5: 3-Bromo-Imperialine is reacted with acetone in the presence of ethanol to form 3-BETA-BROMO-IMPERIALINE." ] } | |

CAS-Nummer |

176039-27-3 |

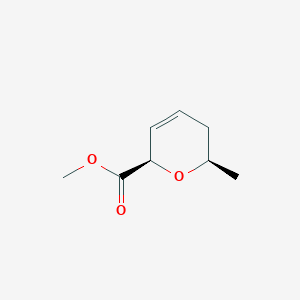

Molekularformel |

C7H7NO3 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

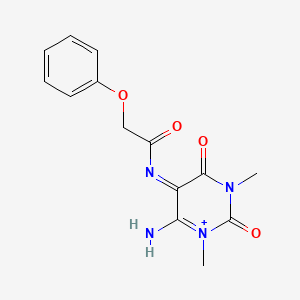

![Sodium;7-[[4-[[4-[4-[[5-amino-4-sulfo-2-(2-sulfoethoxysulfonyl)phenyl]diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B1169674.png)